molecular formula C8H9NOS B8525236 Ethanone, 1-[4-(methylthio)-2-pyridinyl]- CAS No. 741287-56-9

Ethanone, 1-[4-(methylthio)-2-pyridinyl]-

Katalognummer: B8525236
CAS-Nummer: 741287-56-9
Molekulargewicht: 167.23 g/mol
InChI-Schlüssel: SDZHBOGGQVMBQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C8H9NOS It is a derivative of pyridine, featuring a methylthio group at the 4-position and an ethanone group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(methylthio)-2-pyridinyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylthio-2-pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for Ethanone, 1-[4-(methylthio)-2-pyridinyl]- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-(methylthio)-2-pyridinyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the methylthio group may interact with thiol-containing enzymes, while the ethanone group can form hydrogen bonds with active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-[4-(methylthio)-2-pyridinyl]- is unique due to the presence of both the methylthio and ethanone groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

741287-56-9

Molekularformel

C8H9NOS

Molekulargewicht

167.23 g/mol

IUPAC-Name

1-(4-methylsulfanylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3

InChI-Schlüssel

SDZHBOGGQVMBQB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC=CC(=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.